Beta, beta-dimethylacrylshikonin is a naphthoquinone derivative primarily isolated from the roots of Lithospermum erythrorhizon, a plant traditionally used in East Asian medicine. This compound has garnered attention for its potential therapeutic properties, particularly in oncology and inflammation. The chemical formula of beta, beta-dimethylacrylshikonin is , and it has a molecular weight of 370.4 g/mol. It is classified as a non-hazardous substance and is primarily utilized for research purposes.
Beta, beta-dimethylacrylshikonin is derived from the roots of Lithospermum erythrorhizon, which has been used for centuries in traditional medicine for its anti-inflammatory and wound-healing properties. The compound falls under the classification of naphthoquinones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
The synthesis of beta, beta-dimethylacrylshikonin can be achieved through various methods, including extraction from natural sources and synthetic pathways. The extraction involves using solvents like methanol or ethanol to isolate the compound from the plant material. Synthetic approaches may involve the reaction of shikonin derivatives with appropriate acylating agents under controlled conditions.
The synthetic route typically involves:
Beta, beta-dimethylacrylshikonin has a complex molecular structure characterized by a naphthoquinone core with additional methyl and acrylate groups. The structural representation can be illustrated as follows:
Key structural data includes:
Beta, beta-dimethylacrylshikonin participates in various chemical reactions typical of naphthoquinones:
In laboratory settings, reactions involving beta, beta-dimethylacrylshikonin can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity and yield during synthesis .
The mechanism by which beta, beta-dimethylacrylshikonin exerts its biological effects involves several pathways:
Experimental data demonstrate that treatment with beta, beta-dimethylacrylshikonin results in decreased cell viability and increased markers of apoptosis in gastric cancer cell lines .
Beta, beta-dimethylacrylshikonin has several scientific applications:
DMAS triggers intrinsic apoptosis by directly compromising mitochondrial integrity. In gastric cancer (SGC-7901) and lung adenocarcinoma (A549) cells, DMAS (7.5–15 μM) induces rapid mitochondrial membrane potential (ΔΨm) collapse, quantified by JC-1 staining fluorescence shifts. This depolarization precedes cytochrome c release into the cytosol, confirmed via immunofluorescence and subcellular fractionation assays [1] [5]. The mitochondrial permeability transition is dose-dependent, with ~3.5-fold higher cytochrome c release in DMAS-treated (10 μM) versus control cells within 24 hours [5] [10].
Key regulators of mitochondrial apoptosis are modulated by DMAS:
Table 1: DMAS-Induced Mitochondrial Apoptosis Across Cancer Types
Cancer Type | Cell Line | [ΔΨm] Loss (Concentration) | Cytochrome c Release | Key Effectors |
---|---|---|---|---|
Gastric adenocarcinoma | SGC-7901 | 87% (10 μM, 24h) | 3.5-fold increase | Bax↑, Bcl-2↓, XIAP↓ |
Lung adenocarcinoma | A549 | 78% (15 μM, 24h) | 3.1-fold increase | Bak↑, cIAP-2↓ |
Hepatocellular carcinoma | SMMC-7721 | 70% (15 μg/mL, 48h) | 2.8-fold increase | Bax↑, Bcl-2↓ |
DMAS amplifies intracellular ROS, inducing oxidative stress-dependent DNA damage and apoptosis. In SGC-7901 gastric cancer cells, DMAS (10 μM) increases ROS production by ~4.2-fold within 6 hours, measured by DCFH-DA fluorescence [1]. ROS scavengers (e.g., N-acetylcysteine, NAC) abolish DMAS-induced γH2AX foci (a DNA double-strand break marker) and apoptosis, confirming ROS causality [3] [8].
In colon cancer (HCT-116), DMAS synergizes with ionizing radiation (IR):
Melanoma studies show DMAS elevates ROS irrespective of BRAF/NRAS mutational status, enabling broad applicability [8].
DMAS shifts the Bcl-2 family balance toward pro-apoptotic signaling:
Bcl-2 Family Dynamics
Caspase Cascade Activation
DMAS sequentially activates caspases-9, -8, and -3, culminating in PARP cleavage:
Table 2: DMAS-Mediated Regulation of Apoptotic Proteins
Protein Class | Target | Regulation | Functional Outcome | Cancer Model |
---|---|---|---|---|
Anti-apoptotic Bcl-2 | Bcl-2 | ↓ 60–70% | ↑ Mitochondrial outer membrane permeabilization (MOMP) | Hepatocellular, colorectal |
Bcl-xL | ↓ 50–65% | Lung adenocarcinoma | ||
Pro-apoptotic Bcl-2 | Bax | ↑ 2.1–3.3-fold | Gastric, lung | |
Bak | ↑ 2.5-fold | Lung adenocarcinoma | ||
IAPs | XIAP | ↓ 80% | ↑ Caspase-9 activation | Gastric, lung |
cIAP-2 | ↓ 75% | Lung adenocarcinoma |
DMAS induces cell cycle blockade at G0/G1 or G2/M phases, suppressing proliferation:
Proliferation inhibition is dose- and time-dependent:
Systematically Documented Compound Nomenclature
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: